4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
This compound features a tetrahydropyridine core substituted with a 3,5-dibromo-4-hydroxyphenyl group at position 4, a methylthio group at position 2, and a carbonitrile group at position 2. The brominated aromatic ring and hydroxyl group contribute to its unique electronic and steric properties, distinguishing it from structurally related pyridine/pyrimidine derivatives. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with analogous compounds (e.g., dihydropyrimidines and pyridine derivatives) highlight key differences in physicochemical and functional attributes .
Properties
IUPAC Name |
4-(3,5-dibromo-4-hydroxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2S/c1-20-13-8(5-16)7(4-11(18)17-13)6-2-9(14)12(19)10(15)3-6/h2-3,7,19H,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYPOUXEIFPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC(=C(C(=C2)Br)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10Br2N2O2S
- Molecular Weight : 392.11 g/mol
- CAS Number : Not widely referenced in literature but related compounds exist.
Antimicrobial Activity
Research indicates that similar compounds in the tetrahydropyridine class exhibit notable antimicrobial properties. For example, derivatives with brominated phenyl groups have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Antioxidant Properties
Compounds with dibromo and hydroxy groups have been linked to antioxidant activity. The mechanism typically involves the scavenging of free radicals and the modulation of oxidative stress pathways. Studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Cytotoxic Effects
The cytotoxicity of tetrahydropyridine derivatives has been evaluated in various cancer cell lines. For instance, one study indicated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
The biological activity of 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors and other protein targets.
- Gene Expression Regulation : The compound could influence gene expression related to inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for their antibacterial properties. The results indicated that compounds with brominated phenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Antioxidant Activity
In a study focusing on oxidative stress, it was found that tetrahydropyridine derivatives could enhance Nrf2 signaling pathways in human keratinocytes. This led to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Study 3: Cytotoxicity in Cancer Cells
Research conducted on breast cancer cell lines showed that treatment with related tetrahydropyridine compounds resulted in significant apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s tetrahydropyridine scaffold differs from the 1,6-dihydropyrimidine cores of compounds in and (e.g., 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile).
Physicochemical Properties
The bromine atoms in the target compound increase molecular weight and reduce solubility compared to non-halogenated analogs. Fluorine in compound 6a enhances polarity but lacks the steric impact of bromine .
Spectroscopic Data
- IR Spectroscopy: The target compound’s CN stretch (~2,216 cm⁻¹) aligns with analogs like 4-(3-ethoxy-4-hydroxyphenyl)-6-(tetrahydronaphthalen-6-yl)pyridine-3-carbonitrile (3c) . OH stretch (~3,458 cm⁻¹) in the target is comparable to phenolic hydroxyl groups in 3c , whereas methoxy analogs (e.g., 4m) lack this feature .
- NMR :
Molecular Composition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
